2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole
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Overview
Description
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole is a heterocyclic compound that features both a thiadiazole and a benzothiazole ring. These structures are known for their diverse biological activities and are often used as pharmacophores in drug design. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzenethiol with thiazole-2-carbaldehyde in the presence of a catalyst such as zinc oxide nanoparticles in absolute ethanol . Another method involves the use of thiourea and substituted benzaldehydes under conventional heating or ultrasonic irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzothiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or thiadiazole rings.
Scientific Research Applications
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of tyrosine kinase enzymes like EGFR by binding to the active site, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole
- Benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole derivatives
- Thiazole derivatives
Uniqueness
2-(1,2,3-Thiadiazol-4-yl)benzo[d]thiazole is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This duality allows it to exhibit a wide range of biological activities, making it more versatile compared to compounds with a single heterocyclic ring.
Properties
Molecular Formula |
C9H5N3S2 |
---|---|
Molecular Weight |
219.3 g/mol |
IUPAC Name |
2-(thiadiazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H5N3S2/c1-2-4-8-6(3-1)10-9(14-8)7-5-13-12-11-7/h1-5H |
InChI Key |
AGOWOYVBWHWGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSN=N3 |
Origin of Product |
United States |
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